![molecular formula C7H13NO B12103111 (1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” is a bicyclic organic compound with the following structural formula:
This compound
It belongs to the class of azabicyclo compounds and contains three fused rings. The compound’s systematic IUPAC name is “(1R,5R,6R)-8-azabicyclo[3.2.1]octan-3-ol” . Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes: The synthesis of “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” involves several routes. One common method is the reduction of a suitable precursor, such as an azabicyclo ketone or an imine. For example, the reduction of an azabicyclo ketone with a chiral reducing agent can yield the desired compound.
Reaction Conditions: The reduction reaction typically employs hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon) under mild conditions. Chiral ligands may be used to control stereochemistry during the reduction.
Industrial Production: While industrial-scale production methods may vary, the synthetic route involving reduction remains a key step. Optimization of reaction conditions and scalability are essential for large-scale production.
Chemical Reactions Analysis
Reactivity: “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” can undergo various chemical reactions, including:
Oxidation: Oxidation of the alcohol group can yield corresponding ketones or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Ring-opening reactions: Cleavage of the bicyclic ring system can lead to open-chain derivatives.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Substitution: Various nucleophiles (e.g., halides, amines).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can lead to various derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in organic synthesis.
- Investigated for its role in asymmetric catalysis.
- Potential applications in drug design due to its unique structure.
- Studied for its interactions with biological receptors.
- Used in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The exact mechanism by which “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” exerts its effects depends on its specific application. It may act as a ligand, enzyme inhibitor, or participate in complex biochemical pathways.
Comparison with Similar Compounds
“(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” shares structural features with related compounds, such as:
- “(1R,2R,3R,4S,5R,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol” .
- Other bicyclic alcohols with similar ring systems.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C7H13NO/c9-7-2-5-1-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6-,7-/m1/s1 |
InChI Key |
HEZQDMDQUVBDOA-FSDSQADBSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CNC2)O |
Canonical SMILES |
C1C2CC(C1CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



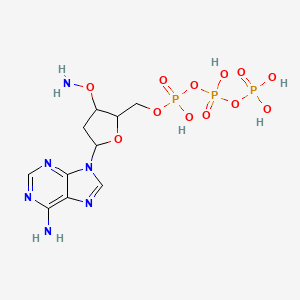



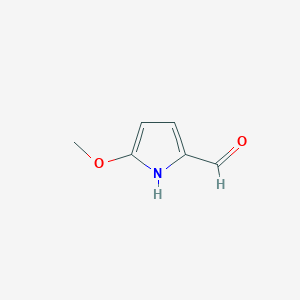
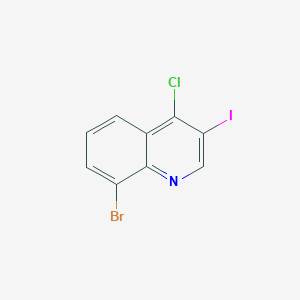


![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)
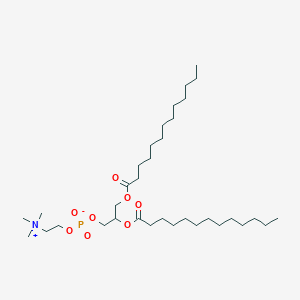
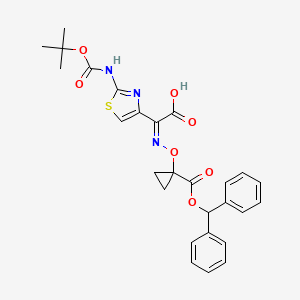
![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)

